molecular formula C7H13ClN2O B13560897 1-(Chloroacetyl)-3-methylpiperazine

1-(Chloroacetyl)-3-methylpiperazine

Cat. No.: B13560897
M. Wt: 176.64 g/mol
InChI Key: UVEMEQVBLXQTBR-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-3-methylpiperazine is a piperazine derivative featuring a chloroacetyl group (-COCH₂Cl) and a methyl substituent at the 3-position of the piperazine ring. This compound is synthesized via the reaction of chloroacetyl chloride with 3-methylpiperazine, typically in the presence of a base like triethylamine or in solvents such as methanol or dichloromethane (DCM) under controlled conditions . The chloroacetyl group enhances reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, including antimicrobial agents and kinase inhibitors . Its structural features, such as the methyl group at the 3-position, are known to influence metabolic stability and selectivity in drug candidates .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-1-(3-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C7H13ClN2O/c1-6-5-10(3-2-9-6)7(11)4-8/h6,9H,2-5H2,1H3

InChI Key

UVEMEQVBLXQTBR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)-3-methylpiperazine can be synthesized through several methods. One common method involves the reaction of 3-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Chloroacetyl)-3-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperazine moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-3-methylpiperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Chloroacetyl Group : The presence of this group (as in This compound and Compound 150 ) facilitates nucleophilic substitution reactions, enabling conjugation with amines, thiols, or alcohols to generate diverse bioactive molecules .
  • 3-Methyl Substitution : This substituent reduces metabolic degradation of adjacent groups (e.g., benzyl in Talmapimod) and improves kinase selectivity .
  • Aromatic/Electron-Withdrawing Groups: Compounds like 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine exhibit altered receptor binding profiles compared to non-aromatic derivatives, emphasizing the role of electronic effects .

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